molecular formula C22H18N2O2S B304950 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

カタログ番号 B304950
分子量: 374.5 g/mol
InChIキー: FPBYVYRIFYHYMC-XSFVSMFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MAFP, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). This enzyme is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is a major signaling molecule in the endocannabinoid system. MAFP has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and cancer.

作用機序

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one inhibits the activity of MAGL, which is responsible for the breakdown of 2-AG. By inhibiting MAGL, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one increases the levels of 2-AG in the body, which can activate the cannabinoid receptors CB1 and CB2. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and reduced tumor growth.
Biochemical and Physiological Effects
5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce pain perception in animal models of chronic pain, as well as to reduce inflammation in models of inflammatory diseases such as arthritis. 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

実験室実験の利点と制限

One advantage of using 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its specificity for MAGL, which allows for the selective inhibition of this enzyme without affecting other enzymes in the endocannabinoid system. However, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not suitable for use in human studies due to its potential toxicity.

将来の方向性

There are several potential future directions for research on 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its therapeutic applications. One area of interest is the development of more potent and selective MAGL inhibitors, which could have greater efficacy and fewer side effects than 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Additionally, further research is needed to fully understand the role of the endocannabinoid system in various diseases and to identify the most promising therapeutic targets. Finally, clinical studies are needed to evaluate the safety and efficacy of MAGL inhibitors in humans.

合成法

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized by reacting 2-furfuraldehyde with 4-methylthiophenol to form 5-[(4-methylphenyl)sulfanyl]-2-furfuraldehyde. This intermediate is then reacted with 4-phenyl-3-buten-2-one to form the final product, 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

科学的研究の応用

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in scientific research to study the role of the endocannabinoid system in various diseases. It has been shown to have potential therapeutic applications in pain, inflammation, cancer, and neurodegenerative diseases. 5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used to investigate the effects of 2-AG on the immune system, as well as its role in modulating pain perception.

特性

製品名

5-methyl-4-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

分子式

C22H18N2O2S

分子量

374.5 g/mol

IUPAC名

(4E)-5-methyl-4-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H18N2O2S/c1-15-8-11-19(12-9-15)27-21-13-10-18(26-21)14-20-16(2)23-24(22(20)25)17-6-4-3-5-7-17/h3-14H,1-2H3/b20-14+

InChIキー

FPBYVYRIFYHYMC-XSFVSMFZSA-N

異性体SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C

SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

正規SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。